molecular formula C7H10ClNO2 B1274117 2-Amino-4-methoxyphenol hydrochloride CAS No. 32190-97-9

2-Amino-4-methoxyphenol hydrochloride

Cat. No. B1274117
CAS RN: 32190-97-9
M. Wt: 175.61 g/mol
InChI Key: YWKXUUGVLZIYEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good overall yields. For instance, a practical synthesis of 2-amino-5-methoxylpropiophenone was achieved in 45% overall yield using 3-chloropropiophenone as the starting material, indicating that methoxy and amino groups can be incorporated into aromatic compounds through a series of reactions . Similarly, Schiff bases of 4-chloro-2-aminophenol, including methoxy groups, were synthesized using appropriate synthetic routes, suggesting that 2-Amino-4-methoxyphenol could potentially be synthesized through similar methods .

Molecular Structure Analysis

Structural and spectroscopic characterizations of related compounds have been performed using various techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectrometry . For example, the crystal and molecular structure of an imine derivative was investigated, and the results were supported by DFT calculations . This indicates that the molecular structure of 2-Amino-4-methoxyphenol hydrochloride could also be elucidated using these techniques.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various studies. Schiff bases of 4-chloro-2-aminophenol demonstrated antimicrobial activity, suggesting that the presence of amino and methoxy groups on the aromatic ring can impart biological activity . Additionally, the antioxidant activity of a Schiff base compound derived from vanillin and anisidine was determined using the DPPH method, showing significant antioxidant properties . These findings suggest that 2-Amino-4-methoxyphenol hydrochloride may also participate in similar chemical reactions and possess biological activities.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility of related compounds have been reported. For instance, the melting point of a Schiff base compound was observed to be in the range of 128-130 °C, and its solubility varied depending on the solvent . The presence of intramolecular hydrogen bonding was also noted to influence the melting points of certain compounds . These observations can provide a basis for predicting the physical properties of 2-Amino-4-methoxyphenol hydrochloride.

Scientific Research Applications

1. Pyrolysis Products Identification

Study Focus : Identification of pyrolysis products of psychoactive substances similar to 2-Amino-4-methoxyphenol hydrochloride.Key Insights : This research involves the identification of various pyrolysis products following the thermal degradation of compounds similar to 2-Amino-4-methoxyphenol hydrochloride, emphasizing the importance of understanding the stability and transformation products under heat exposure (Texter et al., 2018).

2. Thermochemistry and Calorimetry

Study Focus : Investigation of methoxyphenols (structurally related to 2-Amino-4-methoxyphenol hydrochloride) in thermochemical and calorimetric studies.Key Insights : This study provides insights into the thermochemical properties of methoxyphenols, highlighting their potential as structural fragments in antioxidants and biologically active molecules, which is crucial for understanding their interaction in various conditions (Varfolomeev et al., 2010).

3. Synthesis and Chemical Analysis

Study Focus : Synthesis and structural verification of chlorinated 4-Methoxyphenols, which are structurally related to 2-Amino-4-methoxyphenol hydrochloride.Key Insights : This research emphasizes the synthesis process and detailed chemical analysis of chlorinated derivatives of 4-Methoxyphenol, which provides a foundational understanding of the chemical behavior and properties of similar compounds (Knuutinen et al., 1988).

4. Antibacterial and Antioxidant Activities

Study Focus : Investigating the antibacterial and antioxidant activities of methoxy-substituted compounds, similar in structure to 2-Amino-4-methoxyphenol hydrochloride.Key Insights : This study explores how the methoxy group in compounds influences their antibacterial and antioxidant properties, which is vital for applications in pharmaceuticals and healthcare (Oloyede-Akinsulere et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-amino-4-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKXUUGVLZIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185966
Record name 2-Amino-4-methoxyphenol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxyphenol hydrochloride

CAS RN

32190-97-9
Record name Phenol, 2-amino-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32190-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methoxyphenol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methoxyphenol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methoxyphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1 L round bottom 3-neck flask equipped with a magnetic stir bar was charged with 4-methoxy-2-nitrophenol (10.0 g, 59.0 mmol) and 10% Pd/C (1 g, 10% by weight) under argon. Ethyl acetate (200 mL) was then added very slowly to the mixture under argon. The mixture was stirred vigorously at room temperature for several minutes before 1.8 mL of concentrated hydrochoric acid was added. The argon was evacuated from the flask under reduced pressure and the flask was then charged with 1 atm of hydrogen gas and stirred for 18 hours at room temperature before its progress was checked by HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid). The chromatogram indicated that all of the starting material (Rt=5.9 min) was consumed and a new single peak had formed (Rt=2.3 min). The reaction was filtered through 10 g plug of Celite. The organic filtrate was then concentrated by rotary evaporation to give 2-amino-4-(methyloxy)phenol as the HCl salt (6.62 g, 38 mmol, 64%) in the form of a brown amorphous solid. MS (ES) m/e 140 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxyphenol hydrochloride
Reactant of Route 2
2-Amino-4-methoxyphenol hydrochloride
Reactant of Route 3
2-Amino-4-methoxyphenol hydrochloride
Reactant of Route 4
2-Amino-4-methoxyphenol hydrochloride
Reactant of Route 5
2-Amino-4-methoxyphenol hydrochloride
Reactant of Route 6
2-Amino-4-methoxyphenol hydrochloride

Citations

For This Compound
2
Citations
KC Roberts, CGM de Worms, HB Clark - Journal of the Chemical …, 1935 - pubs.rsc.org
… (b) 2-Amino-4-methoxyphenol hydrochloride ( 1 mol.) in alcohol was treated with chlorodinitrobenzene (1 mol.) in presence of anhydrous sodium acetate under usual conditions. Treat…
Number of citations: 12 pubs.rsc.org
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… This compound was prepared via method 4 using 2-amino-4-methoxyphenol hydrochloride 81M as the starting material to afford 1-(5-methoxybenzo[d]oxazol-2-yl)guanidine 74M. …
Number of citations: 3 pubs.acs.org

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